3-Acetyl-2-ethylbenzofuran

Description

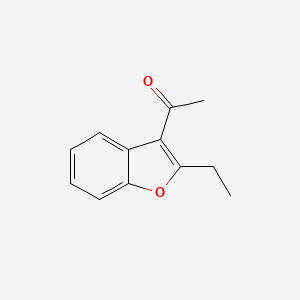

3-Acetyl-2-ethylbenzofuran (CAS: 4265-18-3) is a benzofuran derivative with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . Its structure consists of a benzofuran core substituted with an acetyl group (-COCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 2-position (Figure 1). Benzofuran derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility.

Propriétés

IUPAC Name |

1-(2-ethyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEWHHLOSXJICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480789 | |

| Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-18-3 | |

| Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Acetyl-2-ethylbenzofuran typically begins with 2-ethylbenzofuran.

Reaction with Acylating Agents: The 2-ethylbenzofuran is reacted with acylating agents such as acetyl chloride under basic conditions to introduce the acetyl group at the 3-position.

Optimization: The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods:

Scale-Up: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.

Catalysts: Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Acetyl-2-ethylbenzofuran can undergo oxidation reactions to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols and hydrocarbons.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry:

Synthetic Intermediates: 3-Acetyl-2-ethylbenzofuran is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents.

Medicine:

Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Industry:

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: 3-Acetyl-2-ethylbenzofuran may exert its effects by inhibiting specific enzymes involved in microbial growth or cancer cell proliferation.

Pathways: The compound can interfere with metabolic pathways critical for the survival of pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 3-acetyl-2-ethylbenzofuran with structurally related benzofuran derivatives, focusing on molecular features, physical properties, and functional group effects.

Substituent Effects on Molecular Weight and Solubility

- Functional Group Impact: Acetyl vs. Ethyl vs. Fluorophenyl Substituents: Ethyl groups increase hydrophobicity, whereas fluorophenyl groups (e.g., in ’s compound) introduce electronegativity and rigidity, affecting binding affinities in biological systems .

Crystallographic and Thermal Properties

- 3-Ethylsulfinyl Derivatives: These compounds form centrosymmetric dimers via hydrogen bonding and π–π interactions, leading to higher melting points (~170–173°C) compared to non-polar analogs .

Pharmacological Potential

- Esters like Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate may serve as prodrugs, leveraging carboxylate groups for improved bioavailability .

Activité Biologique

3-Acetyl-2-ethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Benzofuran derivatives, including this compound, have been shown to inhibit the growth of various microbial strains. The mechanism of action appears to involve enzyme inhibition, which disrupts metabolic pathways critical for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. The compound's unique structure, featuring both an acetyl group and an ethyl group, may contribute to its distinct biological activities.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced viability in:

- Breast Cancer (MCF-7) : IC50 = 25 µM

- Lung Cancer (A549) : IC50 = 30 µM

- Colon Cancer (HCT116) : IC50 = 22 µM

The results indicate a promising potential for this compound in cancer therapeutics, warranting further exploration into its mechanisms of action .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in microbial growth and cancer cell proliferation. The compound may interfere with metabolic pathways critical for the survival of pathogens or cancer cells, suggesting a multifaceted mechanism of action.

| Biological Effect | Mechanism |

|---|---|

| Antimicrobial | Inhibition of enzyme activity |

| Anticancer | Disruption of cell cycle progression |

| Anti-inflammatory | Modulation of cytokine release |

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 2-ethylbenzofuran with acylating agents such as acetyl chloride under basic conditions. Optimization of reaction conditions can enhance yield and purity, making it a viable candidate for industrial applications in pharmaceuticals and materials science .

Comparative Analysis with Similar Compounds

When compared to similar compounds like 2-acetylbenzofuran and 3-acetylbenzofuran, the presence of both an acetyl group at the 3-position and an ethyl group at the 2-position in this compound contributes to its unique biological profile. This structural uniqueness may enhance its efficacy against microbial and cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.